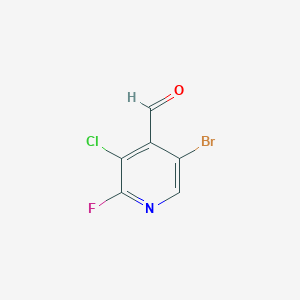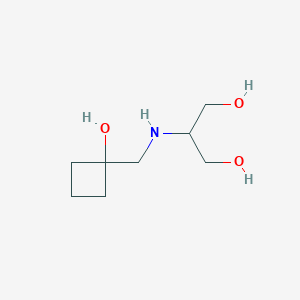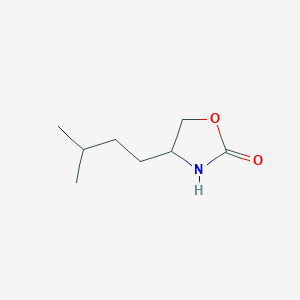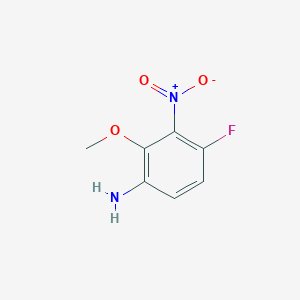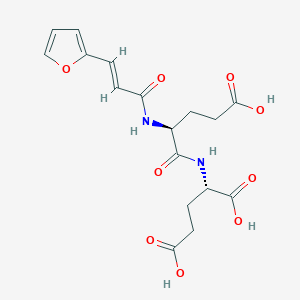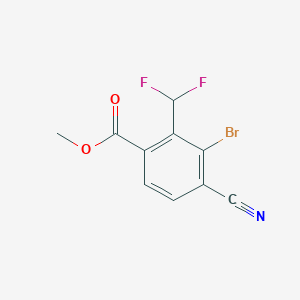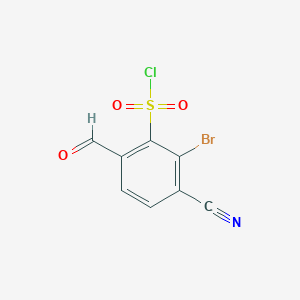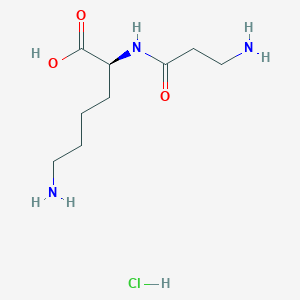
Salicylaldehyde, semicarbazone
Übersicht
Beschreibung
Salicylaldehyde semicarbazone is a compound with the molecular formula C8H9N3O2 . It is a derivative of semicarbazone and salicylaldehyde . It has been the subject of various studies due to its versatile biological activities .
Synthesis Analysis
Salicylaldehyde semicarbazone and its Cu (II) complex have been synthesized and characterized by a range of physicochemical methods . The complex is monomeric and the copper atom is four coordinated in a square planar geometry . The cytotoxicities of a series of salicylaldehyde semicarbazones and their Cu (II) complexes were enhanced following complexation to copper .Molecular Structure Analysis
The molecular structure of Salicylaldehyde semicarbazone has been analyzed and confirmed by Fourier transform infrared (FT-IR), proton nuclear magnetic resonance (1H NMR), and 13C NMR spectra . The structure is also available in 2D and 3D conformers .Chemical Reactions Analysis
The cytotoxicity of the series of salicylaldehyde semicarbazone derivatives and their corresponding Cu(II) complexes, as well as cisplatin, against the MOLT-4, MCF-7, A-549, SK-II, and benign fibroblasts from human foreskin were determined using the MTT assay .Physical And Chemical Properties Analysis
The physical and chemical properties of Salicylaldehyde semicarbazone include a molecular weight of 179.18 g/mol . More detailed properties are not available in the papers retrieved.Wissenschaftliche Forschungsanwendungen
Synthesis of Hydrazone Derivatives
2-Hydroxybenzaldehyde semicarbazone is used in the synthesis of hydrazone derivatives, which are important in medicinal chemistry due to their broad spectrum of biological activities. These activities include anti-inflammatory and analgesic properties, making them valuable for drug development .
Inhibition of Cathepsin B
This compound has been evaluated for its inhibitory effects on cathepsin B, a lysosomal cysteine protease involved in various physiological and pathological processes. Semicarbazones, including 2-Hydroxybenzaldehyde semicarbazone, have shown potential as competitive inhibitors, which could be significant in cancer treatment strategies .
Antibacterial Activity
Research has shown that semicarbazone derivatives exhibit antibacterial properties. The one-pot synthesis of these derivatives, including 2-Hydroxybenzaldehyde semicarbazone, has led to compounds with activity against bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus .
Chelating Ligands in Coordination Chemistry
Semicarbazones act as chelating ligands due to their nitrogen and oxygen atoms. They form complexes with various metals, exhibiting a range of biological activities. For instance, complexes of Salicylaldehyde semicarbazone with metals like copper and vanadium have shown anticancer activity .
Antioxidant Properties
The antioxidant activity of semicarbazone derivatives is another area of interest. These compounds can scavenge free radicals, which is beneficial in preventing oxidative stress-related diseases. The metal complexes of Salicylaldehyde semicarbazone, in particular, have been studied for their antioxidant capabilities .
Organic Corrosion Inhibitors
Semicarbazone derivatives, including 2-Hydroxybenzaldehyde semicarbazone, have been used as organic corrosion inhibitors. Their ability to form complexes with metals can protect against corrosion, making them useful in industrial applications .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
2-Hydroxybenzaldehyde semicarbazone, also known as Salicylaldehyde semicarbazone, is a derivative of imines formed by a condensation reaction between a ketone or aldehyde and semicarbazide . The primary targets of 2-Hydroxybenzaldehyde semicarbazone are aldehydes and ketones .
Mode of Action
The interaction of 2-Hydroxybenzaldehyde semicarbazone with its targets involves a nucleophilic reaction. The oxygen atom acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The biochemical pathways affected by 2-Hydroxybenzaldehyde semicarbazone involve the reactions of aldehydes and ketones. As the ketone gets used up, the hemiketal decomposes in an attempt to maintain the concentration of the ketone, a principle known as Le Châtelier’s Principle .
Result of Action
The molecular and cellular effects of 2-Hydroxybenzaldehyde semicarbazone’s action result in the formation of oximes or hydrazones . These compounds have been known to have anti-viral and anti-cancer activity, usually mediated through binding to copper or iron in cells .
Eigenschaften
IUPAC Name |
[(E)-(2-hydroxyphenyl)methylideneamino]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c9-8(13)11-10-5-6-3-1-2-4-7(6)12/h1-5,12H,(H3,9,11,13)/b10-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXDQSKCOWSUOG-BJMVGYQFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3030-97-5 | |
| Record name | Salicylaldehyde, semicarbazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003030975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxybenzaldehyde semicarbazone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1604 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-hydroxybenzylidene)hydrazinecarboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2-hydroxybenzaldehyde semicarbazone?
A1: The molecular formula of 2-hydroxybenzaldehyde semicarbazone is C8H9N3O2, and its molecular weight is 179.17 g/mol. []
Q2: What are the key spectroscopic characteristics of 2-hydroxybenzaldehyde semicarbazone?
A2: Infrared (IR) spectroscopy reveals crucial information about the functional groups present in 2-hydroxybenzaldehyde semicarbazone. Characteristic peaks include those corresponding to the phenol oxygen, hydrazine nitrogen, and the carbonyl group. [, ] Additionally, nuclear magnetic resonance (NMR) spectroscopy provides insights into the compound's structure and dynamics. [, ]
Q3: How does the structure of 2-hydroxybenzaldehyde semicarbazone contribute to its stability in different environments?
A3: The presence of a hydrogen-bonded network, involving the hydroxyl and carbonyl groups, contributes to the stability of 2-hydroxybenzaldehyde semicarbazone. This network influences its melting point and behavior in various solvents. []
Q4: Are there any known compatibility issues of 2-hydroxybenzaldehyde semicarbazone with specific materials or solvents?
A4: While specific compatibility issues are not extensively documented in the provided research, it's essential to consider the potential reactivity of the compound's functional groups (e.g., phenol, semicarbazone) with certain materials or solvents.
Q5: Why is 2-hydroxybenzaldehyde semicarbazone often used as a ligand in metal complexes?
A5: 2-Hydroxybenzaldehyde semicarbazone acts as a versatile tridentate ligand, coordinating with metal ions through its phenolic oxygen, azomethine nitrogen, and carbonyl oxygen. This tridentate coordination mode enables the formation of stable metal complexes with various geometries. [, , , ]
Q6: What types of metal complexes have been synthesized using 2-hydroxybenzaldehyde semicarbazone?
A6: Researchers have successfully synthesized complexes of 2-hydroxybenzaldehyde semicarbazone with a wide range of transition metals, including but not limited to copper (II), nickel (II), cobalt (II), manganese (II), iron (III), rhodium (III), ruthenium (III), palladium (II), platinum (II), and vanadium (V). [, , , , , ]
Q7: What are the potential biological applications of 2-hydroxybenzaldehyde semicarbazone metal complexes?
A7: Studies have demonstrated that metal complexes of 2-hydroxybenzaldehyde semicarbazone exhibit diverse biological activities, including anticancer, antibacterial, anti-trypanosomal, and insulin-mimetic properties. [, , , , , , ]
Q8: How do the properties of the metal ion influence the activity of 2-hydroxybenzaldehyde semicarbazone complexes?
A8: The metal ion plays a crucial role in determining the overall activity of the complex. For instance, copper(II) complexes have shown promising anticancer activity attributed to their ability to induce apoptosis. [, ] Vanadium complexes have been investigated for their insulin-mimetic potential. []
Q9: What is the mechanism of action of 2-hydroxybenzaldehyde semicarbazone complexes in biological systems?
A9: The mechanism of action varies depending on the metal ion and the specific cellular target. Some copper(II) complexes have been shown to induce apoptosis in cancer cells, potentially through DNA interaction and reactive oxygen species (ROS) generation. [, ] Vanadium complexes may exert insulin-mimetic effects by mimicking the action of insulin in glucose uptake and metabolism. []
Q10: Can 2-hydroxybenzaldehyde semicarbazone and its metal complexes act as catalysts?
A10: Yes, both 2-hydroxybenzaldehyde semicarbazone and its metal complexes have demonstrated catalytic activity in various organic reactions. For instance, palladium and ruthenium complexes have been successfully employed as catalysts in C-C cross-coupling reactions like Suzuki, Heck, and Sonogashira reactions. []
Q11: How does the structure of 2-hydroxybenzaldehyde semicarbazone facilitate its catalytic activity?
A11: The presence of multiple potential donor atoms in 2-hydroxybenzaldehyde semicarbazone allows it to coordinate with metal centers and stabilize reactive intermediates during catalytic cycles. []
Q12: Are there any examples of asymmetric catalysis using 2-hydroxybenzaldehyde semicarbazone complexes?
A12: While the provided research does not explicitly mention asymmetric catalysis, it is an area worth exploring given the potential for chiral induction by appropriately designed 2-hydroxybenzaldehyde semicarbazone complexes.
Q13: How has computational chemistry been employed in the study of 2-hydroxybenzaldehyde semicarbazone and its derivatives?
A13: Computational techniques like density functional theory (DFT) calculations have been instrumental in predicting the structural, electronic, and spectroscopic properties of 2-hydroxybenzaldehyde semicarbazone and its metal complexes. These calculations provide valuable insights into their stability, reactivity, and potential applications. [, ]
Q14: Have any QSAR (Quantitative Structure-Activity Relationship) studies been conducted on 2-hydroxybenzaldehyde semicarbazone derivatives?
A14: Yes, QSAR studies have been conducted to correlate the biological activity of 2-hydroxybenzaldehyde semicarbazone derivatives with their structural features. These studies aim to identify structural modifications that can enhance the desired activity and selectivity. []
Q15: Are there any formulation strategies to improve the stability, solubility, or bioavailability of 2-hydroxybenzaldehyde semicarbazone and its complexes?
A15: While specific formulation strategies are not extensively discussed in the research, common approaches include the use of suitable excipients, encapsulation techniques, and chemical modifications to enhance solubility and stability.
Q16: What analytical methods are commonly employed for the characterization and quantification of 2-hydroxybenzaldehyde semicarbazone and its complexes?
A16: Various analytical techniques are employed, including:
- Elemental analysis: Determination of the elemental composition of the compound or complex. [, ]
- Spectroscopic techniques: IR, UV-Vis, and NMR spectroscopy provide insights into the structure and electronic properties. [, , , ]
- X-ray diffraction: Single-crystal X-ray diffraction is used to determine the three-dimensional structure of crystalline compounds and complexes. [, , ]
- Electrochemical techniques: Cyclic voltammetry provides information about the redox behavior of the compounds and complexes. []
- Chromatographic techniques: High-performance liquid chromatography (HPLC) can be used for separation and quantification. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



